Dithiophen-2-ylmethanol
Description
Overview of Dithiophen-2-ylmethanol in Contemporary Chemical Research
This compound is a heterocyclic alcohol featuring a central methanol (B129727) carbon bonded to two thiophene (B33073) rings at their 2-positions. In contemporary chemical research, this compound is primarily recognized as a valuable synthetic intermediate. Its structure allows for further chemical transformations, making it a precursor for more complex molecules.
Research has detailed the synthesis of this compound, typically through the reduction of its corresponding ketone, di(thiophen-2-yl)methanone. uzh.ch The resulting secondary alcohol is often described as a colorless or pale yellow solid. uzh.ch Its utility is demonstrated in subsequent reactions where the hydroxyl group is transformed, for instance, in the synthesis of corresponding thiols and sulfides, which are important in various chemical and pharmaceutical contexts. uzh.ch While not as extensively studied as some blockbuster thiophene-based polymers or drugs, this compound serves as a key building block, and its chemistry is foundational to the creation of more elaborate thiophene-containing structures. lookchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈OS₂ | uzh.ch |
| Molecular Weight | 196.29 g/mol | uzh.ch |
| Appearance | Colorless solid | uzh.ch |
| Melting Point | 50.0–52.0°C | uzh.ch |
Significance of Thiophene-based Molecular Architectures in Organic Chemistry
Thiophene-based molecular architectures are of immense significance in modern organic chemistry, primarily due to their unique electronic properties and structural versatility. numberanalytics.com The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is an electron-rich system that has become a cornerstone for the development of advanced functional materials. thieme-connect.comwikipedia.org
In the field of materials science, thiophene derivatives are central to the progress of organic electronics. numberanalytics.com Oligo- and polythiophenes exhibit remarkable charge transport capabilities and light-harvesting efficiency, making them ideal for applications in:
Organic Solar Cells (OSCs): Thiophene-based conjugated oligomers and polymers are used as active materials in photovoltaic devices, with some achieving power conversion efficiencies over 10%. rsc.orgmdpi.com
Organic Field-Effect Transistors (OFETs): The ordered packing and charge mobility of thiophene structures are exploited in the semiconductor layer of OFETs. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The tunable photoluminescence properties of thiophene derivatives allow for their use as emitters in OLEDs. researchgate.net
The advantages of using well-defined thiophene oligomers include synthetic reproducibility, high purity, and crystalline features that promote long-range order, which is beneficial for charge carrier transport. rsc.org Furthermore, the ability to functionalize the thiophene ring at various positions allows for fine-tuning of its electronic and physical properties. thieme-connect.com In medicinal chemistry, the thiophene scaffold is considered a "privileged structure" and is a component of numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. nih.gov
Historical Context and Evolution of Dithiophene Chemistry
The history of dithiophene chemistry is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer isolated thiophene as a contaminant in benzene (B151609) derived from coal tar. wikipedia.org He identified it as the substance responsible for the indophenin blue color reaction, which was previously attributed to benzene itself. wikipedia.orgnih.gov This discovery opened the door to the systematic study of thiophene and its derivatives.
Early synthetic methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.org The evolution of dithiophene chemistry progressed with the development of modern synthetic techniques. A significant leap forward was the ability to perform metalation on the thiophene ring. The reaction of thiophene with organolithium reagents, such as butyllithium, generates 2-lithiothiophene. wikipedia.org This nucleophilic intermediate proved crucial for forming carbon-carbon bonds, enabling the coupling of thiophene units. The oxidation of 2-thienyllithium (B1198063), for example, yields 2,2'-dithienyl (also known as 2,2'-bithiophene), a fundamental dithiophene structure. wikipedia.org
Further advancements, particularly the advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), revolutionized the synthesis of complex thiophene-based molecules. These methods provided highly efficient and regioselective ways to link thiophene rings and introduce a wide array of functional groups, leading to the diverse and complex dithiophene architectures studied today, including functionalized molecules like this compound.
Role of this compound as a Pivotal Synthetic Building Block
This compound serves as a pivotal synthetic building block, a term for a relatively simple molecule that can be used to construct more complex molecular architectures. beilstein-journals.orgsigmaaldrich.com Its utility stems from the presence of two key functional components: the two reactive thiophene rings and the central hydroxyl group.
The synthesis of this compound itself illustrates its position as a chemical intermediate. It is commonly prepared via the reduction of di(thiophen-2-yl)methanone using a reducing agent like sodium borohydride (B1222165) (NaBH₄). uzh.ch This transformation is a standard method in organic synthesis for converting a ketone to a secondary alcohol.
Table 2: Example Synthesis of this compound
| Reactant | Reagents | Solvent | Yield | Source |
| Di(thiophen-2-yl)methanone | NaBH₄, Water | THF | 79% | uzh.ch |
Once synthesized, this compound can undergo further reactions. The hydroxyl group can be targeted for various transformations, such as conversion into a leaving group for substitution reactions or transformation into other functional groups. For instance, research has shown its direct conversion into the corresponding thiol using Lawesson's reagent, providing a straightforward route to hetarylmethanethiols. uzh.ch The thiophene rings also offer sites for further functionalization, such as electrophilic substitution or metalation, allowing for the extension of the molecular framework. This versatility makes this compound a valuable precursor for creating a range of more complex molecules for applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dithiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAYQUFPNWRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285319 | |
| Record name | dithiophen-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-84-8 | |
| Record name | NSC41367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dithiophen-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Dithiophen 2 Ylmethanol and Its Structural Analogues
Regioselective Synthesis Strategies for Thiophenyl Methanols
Regioselectivity is a paramount concern in the synthesis of substituted thiophenes, as the electronic properties and steric environment of the thiophene (B33073) ring can direct reactions to specific positions. The choice of synthetic strategy can profoundly influence the isomeric purity of the final thiophenyl methanol (B129727) product.
The direct synthesis of di(thiophen-2-yl)methanol is most effectively achieved through the reaction of a 2-thienyl organometallic reagent with a suitable electrophile, such as 2-thiophenecarboxaldehyde. A common and straightforward approach involves the use of 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent.
For instance, 2-thienyllithium, generated in situ from thiophene and an organolithium reagent like n-butyllithium, readily attacks the carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired di(thiophen-2-yl)methanol.
Alternatively, the Grignard reagent, 2-thienylmagnesium bromide, prepared from 2-bromothiophene (B119243) and magnesium metal, serves as an excellent nucleophile for the same transformation. lookchem.comscientificlabs.iesigmaaldrich.com This reaction is a classic example of Grignard addition to an aldehyde, providing a reliable route to the secondary alcohol.
Another potential, albeit less direct, two-step method involves the Friedel-Crafts acylation of thiophene. For example, the reaction of thiophene with adipoyl chloride in the presence of a Lewis acid like AlCl₃ yields 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov While this produces a diketone, the subsequent reduction of the carbonyl groups using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) would yield the corresponding diol, 1,6-di(thiophen-2-yl)hexane-1,6-diol. nih.gov A similar principle could be applied using a single-carbon acylating agent followed by reduction to access the parent methanol structure.
Table 1: Selected Methods for Di(thiophen-2-yl)methanol Synthesis
| Method | Reagents | Intermediate | Key Transformation |
| Lithiation | 1. Thiophene, n-BuLi 2. 2-Thiophenecarboxaldehyde 3. H₂O | 2-Thienyllithium | Nucleophilic addition |
| Grignard Reaction | 1. 2-Bromothiophene, Mg 2. 2-Thiophenecarboxaldehyde 3. H₂O | 2-Thienylmagnesium bromide | Nucleophilic addition |
The synthesis of di(thiophen-3-yl)methanol (B1215939) presents a different regiochemical challenge compared to its 2-yl isomer. The starting materials, such as 3-bromothiophene (B43185) or 3-iodothiophene, are often less readily available or more expensive than their 2-substituted counterparts. However, the synthetic principles remain similar, relying heavily on organometallic intermediates.
Research has demonstrated the successful synthesis of di(thiophen-3-yl)methanol, which has been investigated for its potential anticancer properties. researchgate.netnih.gov The synthesis typically involves the formation of a 3-thienyl organometallic species. For example, 3-bromothiophene can be converted to 3-thienylmagnesium bromide, which is then reacted with 3-thiophenecarboxaldehyde.
A key difference in the preparation of the 3-yl isomer lies in the reactivity of the C-H bonds of the thiophene ring. The protons at the 2- and 5-positions (α-positions) are significantly more acidic than those at the 3- and 4-positions (β-positions). Consequently, direct lithiation of unsubstituted thiophene with reagents like n-BuLi preferentially occurs at the 2-position, making this route unsuitable for generating a 3-thienyllithium intermediate for subsequent reaction. Therefore, halogen-metal exchange from 3-halothiophenes is the more common and regioselective approach for generating the required 3-thienyl nucleophile.
Table 2: Comparison of Synthetic Approaches for Dithiophenylmethanol Isomers
| Feature | Di(thiophen-2-yl)methanol | Di(thiophen-3-yl)methanol |
| Primary Precursor | Thiophene, 2-Bromothiophene | 3-Bromothiophene |
| Organometallic Intermediate Generation | Direct lithiation of thiophene or Grignard formation from 2-bromothiophene | Halogen-metal exchange or Grignard formation from 3-bromothiophene |
| Key Challenge | Controlling potential side reactions (e.g., multiple lithiations) | Precursor availability and avoiding α-deprotonation |
| Electrophile | 2-Thiophenecarboxaldehyde | 3-Thiophenecarboxaldehyde |
Organometallic Reagent-Mediated Synthetic Routes
Organometallic reagents are indispensable tools in thiophene chemistry, enabling the formation of carbon-carbon bonds with high precision and in good yields. Butyllithium, Grignard reagents, and organopalladium complexes are at the forefront of these synthetic strategies.
n-Butyllithium (n-BuLi) is a powerful base widely used for the deprotonation (metalation) of thiophene. Due to the higher acidity of the α-protons, the reaction of thiophene with n-BuLi occurs almost exclusively at the 2-position. The resulting 2-thienyllithium is a versatile intermediate that can react with a variety of electrophiles. To synthesize di(thiophen-2-yl)methanol, 2-thienyllithium is reacted with 2-thiophenecarboxaldehyde.
For more complex, substituted thiophenes, directed metalation can be employed. A directing group on the thiophene ring can guide the lithium to a specific position, overriding the inherent acidity of the ring protons. While not directly required for the parent di(thiophen-2-yl)methanol, this strategy is crucial for synthesizing more complex structural analogues. For example, lithiation of tetrachlorothiophene (B1294677) with n-butyllithium, followed by quenching with carbon dioxide, is a key step in producing 3,4,5-trichloro-2-thiophenecarboxylic acid. nih.gov
Grignard reagents offer a milder and often more functional-group-tolerant alternative to organolithium compounds. 2-Thienylmagnesium bromide is a commercially available or easily prepared Grignard reagent that is highly effective for synthesizing thiophene-substituted alcohols. ottokemi.com Its reaction with aldehydes and ketones is a cornerstone of organic synthesis.
The synthesis of di(thiophen-2-yl)methanol via the Grignard pathway involves the addition of 2-thienylmagnesium bromide to 2-thiophenecarboxaldehyde. lookchem.comscientificlabs.ie This reaction typically proceeds in good yield in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Similarly, reacting the Grignard reagent with a ketone, such as 2-acetylthiophene, would yield a tertiary alcohol, (thiophen-2-yl)₂ (methyl)methanol. This highlights the versatility of the Grignard approach in accessing a range of thiophene-substituted alcohols.
Table 3: Grignard Synthesis of Thiophene-Substituted Alcohols
| Grignard Reagent | Carbonyl Compound | Product | Alcohol Type |
| 2-Thienylmagnesium bromide | 2-Thiophenecarboxaldehyde | Di(thiophen-2-yl)methanol | Secondary |
| 2-Thienylmagnesium bromide | 2-Acetylthiophene | (Thiophen-2-yl)₂(methyl)methanol | Tertiary |
| 3-Thienylmagnesium bromide | 3-Thiophenecarboxaldehyde | Di(thiophen-3-yl)methanol | Secondary |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are frequently applied to the derivatization of thiophenes. While not typically used for the direct synthesis of the methanol core, they are essential for creating more complex structural analogues by forming carbon-carbon bonds to the thiophene ring.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For example, 2-bromothiophene can be coupled with an alkene in the presence of a palladium catalyst to form a substituted thienyl-alkene, which could then be further functionalized. A patented process describes a Heck reaction to prepare a precursor that is subsequently reduced to 2-thiopheneethanol. google.com
The Stille reaction couples an organotin compound with an organohalide. This reaction is particularly useful for creating bi-aryl linkages. For instance, 2-(tributylstannyl)thiophene (B31521) can be coupled with a bromo-substituted aromatic or heteroaromatic ring to build more complex structures. Stille couplings have been used extensively in the synthesis of oligothiophenes and polymers for materials science applications. acs.org
The Suzuki reaction , which couples an organoboron compound with an organohalide, is another powerful tool. Thiophene boronic acids or their esters can be coupled with various halides to introduce diverse substituents onto the thiophene ring, enabling the synthesis of a wide array of analogues. diva-portal.org These coupling reactions are fundamental in building up the carbon skeleton of complex molecules that may incorporate the di(thiophen-2-yl)methanol moiety.
Table 4: Overview of Palladium-Catalyzed Reactions in Thiophene Chemistry
| Reaction | Coupling Partners | Bond Formed | Typical Application |
| Heck | Thienyl halide + Alkene | C(sp²)-C(sp²) | Synthesis of thienyl-alkenes |
| Stille | Organostannane + Thienyl halide | C(sp²)-C(sp²) | Synthesis of bi-aryl thiophenes |
| Suzuki | Thienyl boronic acid + Organohalide | C(sp²)-C(sp²) | Synthesis of functionalized bi-aryl thiophenes |
Multicomponent Reaction (MCR) Strategies for Dithiophene Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecular architectures. nih.govfrontiersin.org These reactions are characterized by their high atom economy, step efficiency, and operational simplicity, making them an attractive strategy for constructing thiophene and dithiophene systems. frontiersin.orgmdpi.com
While specific MCRs for the direct synthesis of dithiophen-2-ylmethanol are not extensively documented, established MCRs for thiophene ring formation can be conceptually extended to create dithiophene frameworks. For instance, a thiophene-containing aldehyde could serve as a reactant in a subsequent thiophene-forming MCR, such as a variation of the Gewald reaction, to build the second thiophene ring in a one-pot fashion.
Recent advancements have highlighted the use of copper(I) catalysis in MCRs to generate fully substituted thiophene derivatives from readily available starting materials. acs.org One notable example involves the reaction of 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides, which simultaneously forms C–N, C–S, and C–C bonds. acs.org Adapting such methodologies by using thiophene-bearing reactants could provide a convergent and diversity-oriented pathway to complex dithiophene structures.
Table 1: Selected Multicomponent Reactions for Thiophene Synthesis
| Reaction Name | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Gewald 3CR | α-Halo ketone/aldehyde, Active methylene (B1212753) nitrile, Elemental sulfur | Base (e.g., morpholine) | Forms 2-aminothiophenes |
| Fiesselmann Synthesis | Thioglycolic acid derivatives, Acetylenic esters | Base | Produces 3-hydroxythiophene-2-carboxylates |
| Copper-Catalyzed MCR | Thiolates, Terminal alkynes, N-sulfonyl azides | Copper(I) | Access to fully substituted thiophenes acs.org |
| Ionic Liquid-Catalyzed MCR | 1-Naphthol, Anilines, Formalin | [bnmim][HSO4] | Mannich-type reaction for N,O-heterocycles acgpubs.org |
This table summarizes general MCRs for thiophene synthesis which could be adapted for dithiophene frameworks.
Chemo- and Regioselective Functionalization Techniques
Achieving specific substitution patterns on the thiophene ring is a significant challenge due to the presence of multiple C-H bonds with similar reactivities. The development of chemo- and regioselective functionalization techniques is therefore crucial for the synthesis of well-defined molecules like this compound. Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com
Directed C-H Activation: A key strategy for controlling regioselectivity involves the use of directing groups. For instance, a pH-sensitive directing group has been employed to achieve sequential functionalization of thiophenes, providing access to 2,3,4- and 2,4,5-substituted derivatives. nih.gov This "on/off" switchability allows for multiple, distinct C-H functionalizations on the same thiophene core. nih.gov Similarly, the 4,4-dimethyloxazolin-2-yl group has been used to direct regioselective α- and β-metallations of thiophene. colab.ws
Catalytic Control of Regioselectivity: The choice of catalyst and reaction conditions plays a pivotal role in determining the site of functionalization. Palladium catalysis is widely used for direct arylation, often favoring the α-positions (C2/C5) of the thiophene ring. However, specific ligand and additive combinations can steer the reaction towards the β-positions (C3/C4). Research has demonstrated that palladium-catalyzed C-H activation can be tuned to selectively target either the C2 or C3 position of the thiophene ring in thieno-fused heterocycles.
Furthermore, sequential C-H functionalization can be achieved. For example, a one-pot, two-step process allows for the introduction of different aryl groups at both the C4 and C7 positions of 2,1,3-benzothiadiazole, enabling the synthesis of unsymmetrical donor-acceptor structures. mdpi.com This level of control is essential for synthesizing complex structural analogues of this compound.
Table 2: Catalytic Systems for Regioselective Thiophene Functionalization
| Catalyst/System | Target Position | Reaction Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / AgOAc | C4 of Indole | Olefination | Requires a directing group mdpi.com |
| Pd(OAc)₂ / Pivalic Acid | C4/C7 of Benzothiadiazole | Arylation | Enables mono- or diarylation mdpi.com |
| pH-sensitive directing group | C2, C3, C4, or C5 | Arylation | Sequential functionalization is possible nih.gov |
| Butyllithium / TMEDA | α and β positions | Metallation | Directed by an oxazoline (B21484) group colab.ws |
Development of Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, modern synthetic efforts are focused on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. iosrjournals.org The synthesis of this compound and its analogues is increasingly benefiting from these sustainable approaches.
Catalyst and Solvent Selection: A primary focus of green synthesis is the replacement of toxic and expensive heavy metal catalysts, particularly palladium, with more abundant and benign alternatives. Copper-catalyzed reactions have emerged as a viable option. For example, a mild, copper-catalyzed cascade reaction has been developed for the synthesis of dithienofuran derivatives, showcasing the potential of copper in constructing fused dithiophene systems. rsc.org Copper catalysis has also been employed in domino reactions to build multi-substituted benzo[b]thiophenes using xanthate as a sulfur source. rsc.org
The reduction or replacement of hazardous organic solvents is another cornerstone of green chemistry. taylorfrancis.com Reactions performed in water, often aided by surfactants, significantly improve the environmental profile of a synthesis. nih.gov The use of "biosolvents"—solvents derived from renewable biomass such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™—is also gaining traction. taylorfrancis.com Furthermore, the production of key reagents like methanol from renewable feedstocks, such as captured CO₂ and green hydrogen, contributes to a more sustainable chemical industry. avaada.cominl.gov
Process Optimization: Green chemistry also emphasizes process efficiency. Direct C-H activation is inherently greener than traditional cross-coupling methods as it reduces the number of synthetic steps (avoiding the preparation of organometallic reagents) and minimizes the generation of stoichiometric byproducts. mdpi.com One-pot and domino reactions further enhance sustainability by reducing the need for intermediate purification steps, thus saving solvents, energy, and time. rsc.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Aspect | Traditional Approach | Green/Sustainable Approach |
|---|---|---|
| Catalyst | Palladium, Platinum | Copper, Iron, Nickel; Biocatalysts rsc.orgrsc.org |
| Solvents | Chlorinated hydrocarbons, DMF, NMP | Water, Ethanol, 2-MeTHF, Cyrene™, Ionic Liquids nih.govtaylorfrancis.com |
| Strategy | Multi-step synthesis with protection/deprotection | One-pot MCRs, Domino reactions, C-H activation frontiersin.orgrsc.org |
| Reagents | Organometallic reagents (e.g., Grignard, organotin) | Direct use of C-H bonds, renewable feedstocks avaada.com |
| Waste | Stoichiometric metal salts, organic byproducts | Reduced byproducts (higher atom economy) |
Iii. Chemical Reactivity and Mechanistic Investigations of Dithiophen 2 Ylmethanol
Electrophilic Substitution Reactions on Thiophene (B33073) Rings
The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). nih.gov Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene, typically proceeding through an addition-elimination mechanism involving a resonance-stabilized carbocation intermediate known as a sigma complex. organic-chemistry.org The substitution preferentially occurs at the C2 (α) position, and if that is blocked, at the C5 position, which is also an α-position relative to the sulfur atom.
In Dithiophen-2-ylmethanol, the -CH(OH)- bridge connected to the C2 position of each thiophene ring influences the reactivity of the aromatic systems. The hydroxyl group, and by extension the entire carbinol bridge, acts as an activating group for electrophilic aromatic substitution. This activation stems from the interplay of two electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
Inductive Effect (-I): The oxygen atom of the hydroxyl group is highly electronegative, pulling electron density away from the thiophene ring through the sigma bond framework. This effect, on its own, would deactivate the ring.
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the point of attachment.
For substituents like the hydroxyl group, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect. Consequently, the carbinol group increases the electron density of the thiophene rings, making them more susceptible to attack by electrophiles compared to unsubstituted thiophene.
The position of electrophilic attack on the thiophene rings of this compound is governed by the directing influence of the C2-carbinol substituent. In 2-substituted thiophenes, electrophilic attack is strongly directed to the C5 position. This regioselectivity can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction. Attack at the C5 position allows for the positive charge to be delocalized over more atoms, including the sulfur atom, resulting in a more stable intermediate compared to attack at other positions.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed with high regioselectivity, yielding 5,5'-disubstituted derivatives.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Thiophene Systems This table presents typical conditions for electrophilic substitution reactions applicable to this compound, based on known reactivity of thiophene derivatives.
| Reaction | Electrophile Source | Catalyst / Conditions | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or Methanol (B129727), room temp | Bis(5-bromo-thiophen-2-yl)methanol |
| Nitration | HNO₃ / H₂SO₄ | Cold (e.g., 0-10 °C) | Bis(5-nitro-thiophen-2-yl)methanol |
| Acylation | Acetyl chloride | AlCl₃ (Lewis acid), in CH₂Cl₂ | Bis(5-acetyl-thiophen-2-yl)methanol |
Redox Chemistry of the Carbinol Functionality
The central methanol bridge is a key site for redox reactions, allowing for the interconversion between the alcohol, the corresponding ketone, and the fully reduced methane (B114726) derivative.
The secondary alcohol functionality of this compound can be readily oxidized to form the corresponding ketone, Di(thiophen-2-yl)methanone. This transformation is a fundamental process in organic synthesis. A wide variety of oxidizing agents and catalytic systems can be employed to achieve this conversion efficiently. researchgate.net The choice of reagent often depends on the desired reaction scale, functional group tolerance, and reaction conditions (mild vs. harsh).
For instance, the dehydrogenative oxidation of aryl methanols can be achieved using catalysts like copper selenite (B80905) (CuSeO₃·2H₂O) under reflux conditions. rsc.org This method is effective for heteroaromatic methanols, including thiophene derivatives. rsc.org Other common laboratory-scale methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and various chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC).
Table 2: Selected Methods for the Oxidation of Secondary Alcohols to Ketones
| Method / Reagent | Typical Conditions | Key Features |
| Copper Selenite | CuSeO₃·2H₂O (catalyst), KOH, Toluene (B28343), reflux | Catalytic, suitable for aryl and heteroaryl methanols. rsc.org |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, room temperature | Mild conditions, high yields, avoids toxic chromium reagents. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Mild, high-yield, but requires low temperatures (-78 °C). |
The complete removal of the hydroxyl group to form Bis(2-thienyl)methane is known as deoxygenation. This reduction is a synthetically useful transformation. A prominent method for the deoxygenation of diaryl- and diheteroarylmethanols is ionic hydrogenation. wikipedia.org This reaction typically involves a hydride donor, most commonly an organosilane such as triethylsilane (Et₃SiH), and a strong protic acid like trifluoroacetic acid (TFA) or triflic acid. wikipedia.org
The mechanism proceeds via protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (H₂O). Departure of water generates a stable bis(2-thienyl)methyl carbocation. This carbocation is then quenched by a hydride transfer from the organosilane, yielding the final deoxygenated product, Bis(2-thienyl)methane. wikipedia.org The stability of the intermediate carbocation, which is well-stabilized by the two adjacent thiophene rings, is a key driving force for this reaction.
Nucleophilic Reactivity and Derivatization via the Hydroxyl Group
The hydroxyl group of this compound can act as a nucleophile or be converted into a leaving group for nucleophilic substitution reactions. These reactions are central to the derivatization of the carbinol moiety.
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. youtube.com Therefore, derivatization typically requires the activation of the hydroxyl group. Two primary strategies are employed:
Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, which can be displaced by a nucleophile. youtube.com
Conversion to Sulfonate Esters: The alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). youtube.comkhanacademy.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine. rsc.orgresearchgate.net The tosylate anion is a very stable species and thus an excellent leaving group, facilitating subsequent SN1 or SN2 reactions with a wide range of nucleophiles. youtube.com
Common derivatization reactions via the hydroxyl group include esterification and etherification. Fischer esterification, for example, involves reacting the alcohol with a carboxylic acid under acidic catalysis to form an ester. masterorganicchemistry.com Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base also yields the corresponding ester.
Table 3: Common Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group | Notes |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Converts -OH to an excellent leaving group. rsc.orgresearchgate.net |
| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (-OCOR) | Fischer esterification, an equilibrium process. masterorganicchemistry.com |
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester (-OCOR) | Generally faster and not reversible compared to Fischer esterification. |
Thiolation Reactions and Subsequent Product Diversification
The conversion of alcohols to their corresponding thiols is a fundamental transformation in organic synthesis. One common method involves the use of thionating agents, such as Lawesson's reagent. However, the reaction of this compound with such reagents has been shown to yield unexpected products, leading to deeper mechanistic investigations.
Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used reagent for the conversion of carbonyl compounds to thiocarbonyls and for the thionation of alcohols to thiols. organic-chemistry.orgnih.govnih.govorientjchem.orgrsc.org The generally accepted mechanism for the thionation of alcohols involves the formation of a transient intermediate which then rearranges to the desired thiol.
In a study investigating the reactivity of various hetaryl-substituted methanols, this compound was treated with Lawesson's reagent in boiling toluene. uzh.ch The expected product from this reaction was the corresponding dithiophen-2-ylmethanethiol. However, the experimental results deviated from this expectation, indicating a more complex reaction pathway influenced by the electronic nature of the thiophene rings.
Instead of the anticipated dithiophen-2-ylmethanethiol, the reaction of this compound with Lawesson's reagent exclusively yielded the corresponding sulfide (B99878), bis(di(thiophen-2-yl)methyl) sulfide. uzh.ch This unexpected outcome suggests that the initially formed thiol is highly reactive and undergoes a subsequent reaction in the presence of an activated intermediate derived from the starting alcohol and Lawesson's reagent.
A proposed mechanism for the formation of the sulfide involves the initial formation of the thiol. This thiol then acts as a nucleophile, attacking an activated alcohol-Lawesson's reagent intermediate. This process is favored in the case of hetaryl-substituted methanols, like this compound, where the heteroaromatic groups modify the reactivity of the system compared to their aryl counterparts. uzh.ch For instance, the reaction of benzhydryl alcohol under similar conditions yields a mixture of the expected thiol and a trithiophosphonate, highlighting the unique influence of the dithiophene moiety on the reaction outcome. uzh.ch
The following table summarizes the unexpected product formation from the reaction of this compound with Lawesson's reagent.
| Reactant | Reagent | Solvent | Expected Product | Actual Product |
| This compound | Lawesson's Reagent | Toluene | Dithiophen-2-ylmethanethiol | Bis(di(thiophen-2-yl)methyl) sulfide |
Cycloaddition Reactions Involving Dithiophene Moieties
The thiophene rings in this compound possess the potential to participate in cycloaddition reactions, a versatile class of reactions for the construction of cyclic systems. mdpi.com Thiophene itself is known to undergo cycloaddition reactions, although often requiring harsh conditions due to its aromatic character. researchtrends.net However, the reactivity can be enhanced by modifying the thiophene ring or by using highly reactive dienophiles.
Thiophene and its derivatives can act as 4π components in [4+2] Diels-Alder cycloadditions. mdpi.comresearchtrends.net The aromaticity of the thiophene ring means that these reactions typically require high temperatures, high pressures, or the use of very reactive dienophiles. researchtrends.net Oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or sulfone dramatically increases its reactivity in cycloaddition reactions by disrupting the aromaticity. researchtrends.netutexas.edu These oxidized thiophenes can readily participate in Diels-Alder reactions with a wide range of dienophiles. researchtrends.netutexas.edu
Furthermore, thiophene S,N-ylides have been shown to react with electron-rich dienophiles in cycloaddition reactions. rsc.org Thiocarbonyl compounds, in general, can function as both dienes and dienophiles in [4+2] cycloadditions. nih.gov While this compound itself has not been extensively studied as a substrate in cycloaddition reactions, the inherent reactivity of its thiophene moieties suggests that it could serve as a precursor for molecules that do participate in such transformations. For instance, derivatization of the alcohol group or modification of the thiophene rings could lead to substrates amenable to cycloaddition.
The types of cycloaddition reactions that thiophene moieties can undergo are summarized in the table below.
| Reaction Type | Reactivity of Thiophene | Conditions/Modifications |
| [4+2] Diels-Alder | Moderate | High temperature, high pressure, reactive dienophiles |
| [4+2] Diels-Alder | High | Oxidation of sulfur to S-oxide or S,S-dioxide |
| [2+2] Cycloaddition | Possible | Photochemical conditions for thiophene S,S-dioxides |
Iv. Advanced Spectroscopic and Structural Characterization of Dithiophen 2 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is the cornerstone for elucidating the precise structure of Dithiophen-2-ylmethanol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity can be assembled.
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. Due to the symmetry of this compound, the two thiophene (B33073) rings are chemically equivalent, simplifying the spectrum. The protons on the thiophene rings are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The methine proton (-CHOH) will appear as a distinct signal, and the hydroxyl (-OH) proton will present as a singlet that can be exchangeable with D₂O.
Based on established chemical shift principles and data from analogous compounds, the predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5, H5' | ~7.30 | Doublet of doublets (dd) |
| H3, H3' | ~7.10 | Doublet of doublets (dd) |
| H4, H4' | ~6.95 | Doublet of doublets (dd) |
| CH (methine) | ~6.00 | Doublet (d) |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is characterized by signals in the aromatic region for the thiophene ring carbons and a signal in the aliphatic region for the central methine carbon. The carbon atom attached to the sulfur (C2) is typically found at the downfield end of the aromatic signals.
The predicted ¹³C NMR chemical shifts are summarized in the table below.
Table 2: Predicted ¹³C NMR Spectral Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C2' | ~148 |
| C5, C5' | ~127 |
| C3, C3' | ~126 |
| C4, C4' | ~125 |
Note: These are predicted values. Quaternary carbons (C2, C2') are typically weaker in intensity.
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously confirming the complex structure of molecules like this compound. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the thiophene rings (H3 with H4, and H4 with H5). It would also confirm the coupling between the methine proton (CH) and the hydroxyl proton (OH), if not decoupled by solvent exchange.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). uvic.ca An HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and similarly, each thiophene proton (H3, H4, H5) would show a correlation to its directly attached carbon atom (C3, C4, C5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. researchgate.net Key HMBC correlations expected for this compound would include:
A cross-peak between the methine proton (CH) and the C2 carbons of both thiophene rings, confirming the central connection point.
Correlations between the H3 proton and the C2, C4, and C5 carbons, helping to assign the thiophene ring carbons definitively.
Together, these 2D NMR techniques provide a comprehensive and unequivocal map of the molecular structure, confirming the assignments made from 1D spectra. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the thiophene rings.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | Thiophene Ring | 3120 - 3080 | Medium |
| C=C Ring Stretch | Thiophene Ring | 1550 - 1400 | Medium-Strong |
| C-O Stretch | Secondary Alcohol | ~1100 - 1050 | Strong |
The broad O-H stretching band is a hallmark of the alcohol functional group, often indicating hydrogen bonding. The peaks in the 3100 cm⁻¹ region are characteristic of C-H bonds on an aromatic ring, while the C=C stretching vibrations confirm the presence of the thiophene ring system. The strong C-O stretching absorption further confirms the alcohol moiety.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the thiophene rings.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Thiophene Ring | 3120 - 3080 | Strong |
| Symmetric Ring Breathing | Thiophene Ring | ~1400 | Strong |
| C-S-C Deformation | Thiophene Ring | ~800 - 600 | Medium-Strong |
The symmetric "breathing" mode of the thiophene rings is expected to produce a particularly strong and characteristic signal in the Raman spectrum. nih.gov In contrast to FTIR, the O-H stretch is typically a weak scatterer in Raman spectroscopy. This complementary nature makes the combined use of both FTIR and Raman spectroscopy a powerful approach for the comprehensive vibrational analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique primarily provides information on the π→π* transitions associated with the conjugated thiophene rings.
Theoretical Framework and Expected Absorption
The UV-Vis spectrum of thiophene and its derivatives is characterized by intense absorption bands in the ultraviolet region. nii.ac.jp The absorption is due to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are typically of π symmetry in these conjugated systems. The presence of two thiophene rings in this compound is expected to result in a complex spectrum with multiple absorption bands.
The electronic transitions in thiophene-based molecules are sensitive to the nature and position of substituents on the thiophene rings. nih.govfiveable.me The methoxy group (-OCH3) and the hydroxymethyl group (-CH2OH) can act as auxochromes, influencing the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax). Generally, electron-donating groups cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups lead to a hypsochromic shift (a shift to shorter wavelengths). fiveable.me
Research Findings
The exact position and intensity of the absorption peaks would be influenced by the solvent polarity, as solvent-solute interactions can stabilize the ground or excited states to different extents, leading to shifts in the absorption maxima. ekb.eg
Table 4.3.1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Transition Type |
|---|---|---|
| λmax | 230 - 280 nm | π→π* |
| Molar Absorptivity (ε) | High (indicative of an allowed transition) | - |
Note: The data in this table is predictive and based on the analysis of similar thiophene derivatives, as specific experimental data for this compound was not found in the searched literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of a compound.
Principle of HRMS
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C9H8O2S2, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the molecule (e.g., through electrospray ionization - ESI) and then measuring the m/z of the resulting molecular ion. The experimentally determined mass is then compared to the theoretical mass. A close match between the experimental and theoretical masses, typically with an error of less than 5 ppm, provides strong evidence for the proposed molecular formula.
Table 4.4.1: Theoretical and Expected HRMS Data for this compound
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Ion Type |
|---|
X-ray Crystallography for Solid-State Structure Determination
Methodology
The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the atomic structure of the molecule can be determined.
Expected Structural Information
While a specific crystal structure for this compound has not been reported in the searched literature, an X-ray crystallographic analysis would reveal:
The precise bond lengths and angles of the thiophene rings and the methanol (B129727) substituent.
The dihedral angles between the two thiophene rings, indicating the degree of planarity or twisting in the molecule.
The conformation of the methanol group relative to the thiophene rings.
The packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the hydroxyl group or other non-covalent interactions.
This information is invaluable for understanding the structure-property relationships of the compound.
Table 4.5.1: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |
| Bond Lengths (Å) | Precise distances between bonded atoms would be provided. |
| Bond Angles (°) | The angles formed by three connected atoms would be determined. |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No experimental data for this compound was found.
Advanced Surface Spectroscopies for Material Characterization (e.g., XPS, AES, UPS)
Advanced surface-sensitive spectroscopic techniques are crucial for characterizing the elemental composition, chemical states, and electronic properties of the surface of materials. These techniques are particularly relevant if this compound is to be used in applications involving thin films or interfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and the chemical environment of the atoms on a material's surface. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can identify the elements present and their oxidation states. For this compound, XPS could be used to:
Confirm the presence of carbon, oxygen, and sulfur on the surface.
Analyze the high-resolution spectra of the C 1s, O 1s, and S 2p core levels to gain insight into the chemical bonding within the molecule.
Auger Electron Spectroscopy (AES)
AES is another surface-sensitive technique that provides elemental and chemical state information. It uses a focused electron beam to excite the sample, leading to the emission of Auger electrons with characteristic energies for each element. AES offers higher spatial resolution than XPS and can be used for depth profiling to determine the elemental composition as a function of depth.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is used to investigate the valence electronic structure of a material. It employs UV radiation to excite electrons from the valence band. The kinetic energy distribution of the emitted photoelectrons provides information about the density of states in the valence region, the work function, and the ionization potential of the material. For this compound, UPS could be used to study its molecular orbitals and electronic properties when deposited as a thin film.
Table 4.6.1: Application of Surface Spectroscopies to this compound
| Technique | Information Obtained | Potential Application |
|---|---|---|
| XPS | Elemental composition, chemical states | Characterization of thin films, surface contamination analysis |
| AES | Elemental composition, high spatial resolution mapping, depth profiling | Analysis of surface homogeneity and interfaces |
The scientific literature contains extensive computational research on a wide array of thiophene-based derivatives, including oligothiophenes, substituted thiophenes, and larger, more complex molecules incorporating thiophene rings. These studies utilize the requested theoretical methods to explore the electronic, optical, and structural properties of those specific compounds. However, a dedicated computational analysis of this compound, as required by the specific sub-sections of the outlined article, does not appear to be available in the public domain.
Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific data for this compound at this time. Fulfilling the detailed outline would necessitate direct research findings, including data tables for optimized geometry, HOMO-LUMO energies, charge delocalization, simulated spectra, and hyperpolarizability, which are not present in the available literature for this particular molecule.
V. Computational Chemistry and Theoretical Insights into Dithiophen 2 Ylmethanol
Reaction Mechanism Simulation and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For Dithiophen-2-ylmethanol, a key reaction is its synthesis via the reduction of Di-2-thienyl ketone. Theoretical simulations can map the entire reaction pathway, identify intermediates, and, most importantly, locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction's kinetics. tudelft.nl
The reduction of ketones by hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride is a well-studied process. mdma.chnih.gov A computational study of the reduction of Di-2-thienyl ketone would involve:
Geometry Optimization: The structures of the reactant (ketone), the hydride reagent complex, the transition state, and the product (alkoxide) are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This structure represents the geometry of the molecule at the peak of the activation energy barrier.
Frequency Analysis: This calculation confirms the nature of the optimized structures. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. tudelft.nl
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.
The calculated activation energy (the energy difference between the reactant complex and the transition state) provides a quantitative measure of the reaction rate. nih.govresearchgate.net Such studies can also elucidate the stereoselectivity of the reduction, for example, by comparing the energies of different transition states leading to different stereoisomers. nih.gov
Quantitative Analysis of Aromaticity and Electronic Delocalization within Thiophene (B33073) Rings
The concept of aromaticity is central to understanding the stability and reactivity of the thiophene rings in this compound. While traditionally defined by Hückel's rule, aromaticity can be quantified using several computational methods. These methods analyze properties related to the delocalized π-electron system.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point in space, typically at the center of the ring (a "ghost" atom). nih.govgithub.io A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic current characteristic of antiaromaticity. github.io NICS-XY scans can be performed to map the magnetic shielding across the molecule, providing a more detailed picture of the electronic effects. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system. The HOMA index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system. It is calculated from the optimized geometry of the molecule. researchgate.net
Vi. Supramolecular Chemistry and Non Covalent Interactions of Dithiophen 2 Ylmethanol
Investigations of π-π Stacking Interactions in Self-Assembly
The aromatic nature of the two thiophene (B33073) rings in Dithiophen-2-ylmethanol suggests a propensity for π-π stacking interactions, which are fundamental to self-assembly processes. However, a comprehensive search of scientific databases and chemical literature did not yield specific studies focused on the self-assembly of this compound or crystallographic analyses detailing the π-π stacking arrangements in its solid state. While research on other thiophene-containing molecules frequently reports such interactions, specific data for this compound, such as inter-centroid distances or slip angles, remains uncharacterized in the available literature.
Hydrogen Bonding Networks in Crystalline and Solution States
This compound possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, and thiophene's sulfur atoms can act as weak hydrogen bond acceptors. This functionality implies the formation of hydrogen bonding networks in both its crystalline and solution states. Theoretical calculations suggest the potential for these interactions.
Table 1: Computed Hydrogen Bonding Capabilities of this compound
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Data is based on computational models for a single molecule.
Despite this potential, specific experimental investigations, such as single-crystal X-ray diffraction or detailed spectroscopic studies (e.g., variable concentration NMR or IR spectroscopy) that would elucidate the specific motifs and strength of these hydrogen bonding networks for this compound, were not found in the reviewed literature.
Host-Guest Chemistry and Molecular Recognition with Macrocyclic Receptors
The size and chemical nature of this compound make it a potential guest molecule for various macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. Such host-guest systems are central to molecular recognition and the development of chemical sensors. Nevertheless, there are no available studies reporting the encapsulation of this compound by any macrocyclic receptor or detailing the thermodynamics and structural aspects of such potential interactions.
Coordination Chemistry with Metal Centers
The this compound structure presents possibilities for ligand design, primarily through the deprotonation of the hydroxyl group to form an alkoxide donor that could bind to a metal center. This would create a mono-anionic, bidentate, or potentially bridging ligand. However, a review of the literature did not uncover any reports on the synthesis of metal-coordinating ligands that explicitly incorporate the intact this compound scaffold. Research on thiophene-based ligands typically involves derivatives of thiophene-carboxaldehyde, thiophene-carboxylic acid, or other functionalized thiophenes, rather than this compound itself.
As no specific metal complexes derived from this compound ligands have been reported, there is consequently no experimental data on their electronic or structural properties. Characterization data, such as UV-Vis absorption spectra, electrochemical potentials, or crystal structures of such complexes, are not available in the current body of scientific literature.
Vii. Research Applications in Advanced Materials Science and Organic Electronics
Utilization as Building Blocks for Organic Semiconductors
Organic semiconductors are the core components of flexible and printed electronic devices. nih.govscispace.com Thiophene (B33073) is a critical building block in many of these materials due to its favorable electronic properties and ability to form well-ordered structures that facilitate charge transport. nih.govresearchgate.net Dithiophen-2-ylmethanol is a precursor for a unique class of organic semiconductors. Through oxidative polymerization, this compound can be converted into polymers that feature quinoidal structures. researchgate.net These structures, where the typical aromaticity of the thiophene ring is altered, possess distinct electronic and optical properties compared to conventional fully aromatic polythiophenes.
Polythiophenes are a major class of conducting polymers with applications in solar cells, electrochromic devices, and polymer batteries. physicsjournal.net Their electronic and optical properties can be precisely controlled by modifying the side chains on the thiophene ring. nih.gov The polymerization of this compound and its derivatives, such as di(thien-2-yl)methyl octyl ether, leads to polythiophene derivatives with a "broken" π-conjugated system. researchgate.net The central sp³-hybridized carbon atom connecting the thiophene units interrupts the continuous conjugation along the polymer backbone. This structural feature significantly influences the material's energy levels and bandgap, offering a method to design polymers with specific electronic characteristics for various organic electronic devices. taylorfrancis.com Chemical polymerization, often using reagents like iron(III) chloride (FeCl₃), is a common method for synthesizing such polythiophene derivatives. nih.gov
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the materials used in its emissive layer. rsc.orgtue.nl Thiophene-based materials are frequently used due to their high fluorescence quantum yields and tunable emission colors. beilstein-journals.orgresearchgate.net Molecules incorporating a donor-π-acceptor (D-π-A) design are particularly effective, and fused thiophene systems are often employed as the π-conjugated spacer. beilstein-journals.org
Polymers derived from this compound, with their unique quinoidal structure, represent a class of materials whose applicability in OLEDs is an area of interest. The specific conjugation pathway in these materials could lead to distinct photophysical properties, including potentially high solid-state quantum efficiencies and specific emission wavelengths. The synthesis of D-π-A type fluorophores using thiophene-based linkers has proven to be a successful strategy for creating efficient emitters for solution-processed OLEDs. beilstein-journals.org
Organic photovoltaic (OPV) cells offer a low-cost, flexible alternative to traditional silicon-based solar cells. mdpi.comresearchgate.net The active layer in the most common type of OPV, the bulk heterojunction (BHJ) cell, consists of a blend of an electron-donating polymer and an electron-accepting material. researchgate.netrsc.org Polythiophenes and their derivatives are among the most widely studied and successful donor materials due to their strong light absorption in the solar spectrum and efficient hole transport properties. mdpi.commdpi.com
The electronic properties of the donor polymer, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for device performance. The interrupted conjugation in polymers derived from this compound would result in a different energy band structure compared to fully conjugated analogues like the well-studied poly(3-hexylthiophene) (P3HT). researchgate.netacs.org This modification of the electronic structure provides a route to tune the polymer's bandgap and energy levels to better match the solar spectrum and optimize the open-circuit voltage of the photovoltaic device. mdpi.com
Synthesis of Functional Materials with Tailored Optoelectronic Properties
The ability to design and synthesize functional materials with precisely controlled optoelectronic properties is crucial for advancing organic electronics. cyberleninka.rumdpi.comresearchgate.net The chemical structure of this compound, with its reactive hydroxyl group and dual thiophene units, makes it an excellent platform for creating such tailored materials. taylorfrancis.comacs.org For instance, the hydroxyl group can be easily converted into an ether, as with di(thien-2-yl)methyl octyl ether, which modifies the solubility and processing characteristics of the resulting polymer without drastically altering its electronic core. researchgate.net This allows for the synthesis of solution-processable polymers suitable for printing and coating fabrication techniques. tue.nl
Electrochromic materials can change their color in response to an applied voltage, making them ideal for applications such as smart windows, displays, and electronic paper. researchgate.netpkusz.edu.cn Conjugated polymers, especially those based on thiophene, are excellent candidates for electrochromic applications due to their high stability and distinct color changes between their neutral and oxidized states. rsc.orgresearchgate.netmdpi.com
The polymerization of this compound yields quinoidal polythiophene structures. researchgate.net The redox reactions (oxidation and reduction) of these quinoidal systems involve significant changes in their electronic structure, which directly corresponds to a change in how they absorb visible light. This reversible transformation between different redox states forms the basis of their electrochromic behavior. The specific colors and switching speeds can be tuned by altering the polymer's molecular structure, demonstrating the potential for creating a wide palette of electrochromic materials from this versatile building block.
Electrochromic Performance of a Thiophene-Based Donor-Acceptor Polymer
| Parameter | Value |
|---|---|
| Polymer | PBOTT-BTD |
| Color (Neutral) | Green |
| Color (Oxidized) | Blue |
| Response Time (Coloring) | 0.89 s |
| Response Time (Bleaching) | 0.56 s |
| Optical Contrast (Visible) | 41% |
| Optical Contrast (NIR) | 62% |
Performance data for a solution-processable neutral green electrochromic polymer, PBOTT-BTD, derived from a thieno[3,2-b]thiophene (B52689) unit. pkusz.edu.cn This table illustrates typical performance metrics for advanced electrochromic materials.
Integration into Hybrid Organic-Inorganic Material Systems
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components on a molecular or nanometer scale, leading to synergistic effects and novel functionalities. mdpi.com The hydroxyl group of this compound provides a reactive site that is ideal for anchoring the molecule to the surface of inorganic materials, such as metal oxides (e.g., TiO₂, ZnO) or silicon.
This capability allows for the integration of the dithienyl moiety into hybrid systems in several ways. It can be used to form self-assembled monolayers on conductive or semiconductive surfaces to modify their work function or surface energy. This is a critical step in optimizing the interfaces within electronic devices like OLEDs and OPVs to improve charge injection or extraction. Furthermore, this compound could act as an anchor to tether larger conjugated molecules or polymers to inorganic nanoparticles, creating hybrid materials with enhanced processability or novel photophysical properties.
Viii. Synthesis and Structure Property Relationship Studies of Dithiophen 2 Ylmethanol Derivatives
Design Principles for Novel Dithiophene Analogues
The design of novel dithiophene analogues is guided by the intended application, which dictates the desired physicochemical properties. A primary principle involves modulating the electron density of the thiophene (B33073) rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing its reactivity, absorption, and emission spectra. For instance, in the context of organic electronics, the design often focuses on creating donor-acceptor-donor type materials to facilitate charge transport. chemrxiv.org
Another key design strategy is the control of molecular conformation and rigidity. The rotational freedom around the bonds connecting the thiophene rings to the central methanol (B129727) carbon can be restricted to lock the molecule into a specific conformation. This approach is crucial for applications where a defined spatial arrangement of the thiophene units is necessary for optimal interaction with a biological target or for achieving specific material properties. The introduction of steric bulk or the formation of bridged structures are common tactics to achieve this conformational control.
Furthermore, the principle of bioisosterism is often employed in medicinal chemistry, where a thiophene ring might be used as a substitute for a benzene (B151609) ring or another heterocyclic system to improve potency, alter selectivity, or modify metabolic stability. The interchange of thiophene rings with other aromatic systems like furan, pyridine, or pyrrole (B145914) has been explored to understand structure-activity relationships. tandfonline.com
Synthetic Routes to Structurally Modified Derivatives
The synthesis of structurally modified dithiophen-2-ylmethanol derivatives leverages a variety of organic reactions to introduce functional groups, alter substitution patterns, incorporate other heterocyclic systems, or create more complex, rigid architectures.
Altering the substitution pattern on the thiophene rings is a fundamental approach to modifying the properties of this compound. This can be achieved through the use of pre-functionalized thiophene starting materials or by direct functionalization of the this compound core. Common synthetic methods include electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, which typically occur at the C5 position (the position adjacent to the sulfur atom and furthest from the methanol bridge).
Subsequent cross-coupling reactions, such as Suzuki or Stille couplings, can then be employed to introduce a wide variety of substituents at these positions. The choice and positioning of these substituents can have a profound impact on the electronic properties and steric environment of the molecule.
Table 1: Examples of Synthetic Reactions for Varying Thiophene Substitution
| Reaction Type | Reagents and Conditions | Purpose |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), in a solvent like THF or DMF | Introduction of a bromine atom, typically at the 5-position, for further functionalization. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent mixture like toluene (B28343)/ethanol/water | Formation of a new carbon-carbon bond to introduce aryl or heteroaryl substituents. |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), in a solvent like toluene or DMF | Formation of a carbon-carbon bond, often used when Suzuki coupling is not suitable. |
This table is illustrative and not exhaustive of all possible synthetic methods.
To further diversify the properties of this compound, other heterocyclic ring systems can be incorporated into the molecular structure. This can be achieved by synthesizing derivatives where one or both of the thiophene rings are replaced by or fused with other heterocycles.
For example, the incorporation of a pyrrole ring can introduce hydrogen bonding capabilities and alter the electronic nature of the molecule. The synthesis of 2,3-dithiophenyl derivatives of pyrrole has been reported, demonstrating the feasibility of combining these two important heterocyclic motifs. cam.ac.uk One synthetic approach involves the reaction of 2,2'-thionine with various enamines to construct the pyrrole ring between two thiophene units. cam.ac.uk
The introduction of dithiolane rings can be accomplished through various synthetic strategies. One method involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates, which can then be alkylated. While not a direct modification of the this compound core, this methodology highlights a route to dithioester derivatives which could potentially be incorporated into more complex structures containing thiophene rings.
Creating bridged and conformationally restricted analogues of this compound is a sophisticated strategy to control the three-dimensional structure of the molecule. This is particularly important for enhancing binding affinity to biological targets or for creating materials with well-defined packing arrangements.
Ring-closing metathesis (RCM) is a powerful tool for the formation of bridged systems. This reaction involves the use of a ruthenium or molybdenum catalyst to form a new double bond between two existing alkene functionalities within the same molecule, thereby creating a cyclic structure. While specific examples for this compound are not prevalent, the principles of RCM have been widely applied to create bridged heterocyclic compounds. For instance, bridged piperidine (B6355638) analogues have been synthesized to probe receptor affinity. nih.gov A similar strategy could be envisioned for this compound, where alkene-containing side chains are introduced onto the thiophene rings and subsequently subjected to RCM.
Another approach to conformational restriction is the introduction of short linkages between the two thiophene rings. This can be achieved through intramolecular cyclization reactions. For example, if appropriate functional groups are present on both thiophene rings, a bridging thioether linkage could be formed. The ribosomal synthesis of thioether-bridged bicyclic peptides showcases the utility of such linkages in creating constrained macrocyclic structures. nih.gov
Investigation of Electronic and Steric Effects of Derivatization on Reactivity and Spectroscopic Signatures
The derivatization of this compound has a significant impact on its electronic and steric properties, which in turn influences its reactivity and spectroscopic signatures.
Electronic Effects: The introduction of electron-donating groups (e.g., alkyl, alkoxy) on the thiophene rings increases the electron density of the aromatic system. This generally makes the molecule more susceptible to electrophilic attack and can lead to a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. Conversely, electron-withdrawing groups (e.g., nitro, cyano, acyl) decrease the electron density, making the molecule less reactive towards electrophiles and causing a blue-shift (shift to shorter wavelengths) in the absorption spectrum. These electronic perturbations also affect the energy levels of the HOMO and LUMO, which is a key factor in determining the molecule's potential for use in organic electronic devices.
Steric Effects: The introduction of bulky substituents near the reactive centers of the molecule can hinder the approach of reactants, thereby decreasing the reaction rate. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at less hindered positions. In terms of spectroscopic properties, bulky groups can cause a twisting of the thiophene rings relative to each other, which can disrupt π-conjugation and lead to changes in the absorption and fluorescence spectra. The steric properties of substituents have been shown to have a pronounced effect on the electronic properties of related complexes. rsc.org
Spectroscopic Signatures: The spectroscopic signatures of this compound derivatives are highly sensitive to structural modifications.
¹H NMR Spectroscopy: The chemical shifts of the protons on the thiophene rings are indicative of the electronic environment. Electron-donating groups will cause an upfield shift (to lower ppm values), while electron-withdrawing groups will cause a downfield shift (to higher ppm values).
UV-Vis Spectroscopy: As mentioned, the position of the maximum absorption wavelength (λmax) is a good indicator of the extent of π-conjugation and the electronic nature of the substituents.
Fluorescence Spectroscopy: For fluorescent derivatives, the emission wavelength and quantum yield are highly dependent on the molecular structure. The introduction of heavy atoms can lead to quenching of fluorescence, while rigidification of the structure can enhance fluorescence.
Table 2: Predicted Effects of Substituents on the Properties of this compound
| Substituent Type (at C5) | Effect on Reactivity (Electrophilic Aromatic Substitution) | Predicted λmax Shift (UV-Vis) | Predicted ¹H NMR Shift (Thiophene Protons) |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Increased | Red-shift | Upfield |
| Electron-Withdrawing (e.g., -NO₂) | Decreased | Blue-shift | Downfield |
This table presents general trends and the actual effects can be influenced by a combination of electronic and steric factors.
Ix. Future Research Directions and Emerging Areas
Exploration of Dithiophen-2-ylmethanol in Catalysis and Reaction Design
The inherent properties of the thiophene (B33073) moiety suggest that this compound and its derivatives could serve as versatile ligands or precursors in various catalytic systems. Thiophene-based compounds have been successfully utilized in diverse catalytic applications, and extending this research to this compound is a logical next step. For instance, the enantioselective synthesis of related compounds like (thiolan-2-yl)diphenylmethanol has been applied in asymmetric, catalytic sulfur ylide-mediated epoxidation, achieving high enantiomeric excess. nih.gov This highlights the potential of sulfur-containing heterocyclic alcohols in stereoselective synthesis.
Future investigations could focus on designing chiral catalysts derived from this compound for asymmetric synthesis, a cornerstone of modern pharmaceutical and fine chemical production. Furthermore, the compound could act as a scaffold for developing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors, where the thiophene rings can modulate the electronic properties of the catalytic center. Research into supported catalysts, such as gold nanoparticles immobilized on polythiophene matrices for alcohol oxidations, provides a template for how this compound could be integrated into heterogeneous catalysis systems. thegoodscentscompany.com
| Catalytic Reaction | Potential Role of this compound Derivative | Target Transformation | Analogous System Reference |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral Ligand | Aldehyde to Epoxide | (thiolan-2-yl)diphenylmethanol nih.gov |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ligand for Palladium or Nickel | C-C Bond Formation | Thiophene-based phosphine ligands |
| Alcohol Oxidation | Stabilizer/Support for Nanoparticles | Primary Alcohol to Aldehyde | Polythiophene-supported AuNPs thegoodscentscompany.com |
| CO₂ Hydrogenation | Promoter or Co-catalyst | CO₂ to Methanol (B129727) | Cu-based catalysts dtu.dk |
Innovations in Sustainable Synthesis and Process Optimization
The principles of green chemistry are paramount for the future production of specialty chemicals. iastate.edusemanticscholar.org Future research must focus on developing sustainable and efficient synthetic routes to this compound and its derivatives. This involves moving away from hazardous reagents and petroleum-based volatile organic compounds (VOCs) towards greener alternatives. nih.gov The synthesis of thiophenes from bio-based feedstocks, such as cellulose (B213188) or methyl levulinate, represents a promising avenue for reducing the carbon footprint of these valuable heterocycles. researchgate.netmdpi.com
Process optimization will be critical for the viable, large-scale production of this compound. This includes the adoption of environmentally benign solvents like deep eutectic solvents (DES), which have been successfully used for the synthesis of thioamides. rsc.org Dynamic optimization of reaction conditions, such as temperature and pressure, can significantly increase production capacity and yield, as demonstrated in methanol synthesis processes. mdpi.comdntb.gov.ua Applying these strategies—from feedstock selection to reaction execution—will be essential for the sustainable manufacturing of this compound. researchgate.net
| Synthesis Strategy | Key Green Principle | Potential Improvement | Relevant Literature |
|---|---|---|---|
| Bio-based Feedstocks | Use of Renewable Feedstocks | Synthesis from biomass-derived furanics instead of petrochemicals. | Synthesis of bio-based 2-thiothiophenes researchgate.net |
| Solvent Substitution | Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with 2-MeTHF or CPME. | Eco-friendly synthesis of dimethindene (B1670660) nih.gov |
| Catalytic Efficiency | Catalysis | Use of recyclable, heterogeneous catalysts to minimize waste. | Multi-component reactions rsc.org |
| Process Intensification | Energy Efficiency | Employing dynamic process optimization to maximize yield and reduce energy consumption. | Methanol synthesis optimization mdpi.commdpi.comresearchgate.net |
Advanced Characterization Techniques for Complex Dithiophene Assemblies
As research moves towards creating materials from this compound, understanding the structure of complex assemblies at the molecular level becomes crucial. The self-organization and packing of thiophene-based molecules dictate their electronic and optical properties. uh.edu Future work will require a suite of advanced characterization techniques to probe the morphology and structure of materials derived from this compound, such as oligomers, polymers, or self-assembled monolayers.
Techniques such as single-crystal X-ray crystallography, infrared and Raman spectroscopy, and various forms of nuclear magnetic resonance (NMR) spectroscopy will be fundamental for elucidating molecular structure. researchgate.netresearchgate.net To understand supramolecular organization, methods like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) will be indispensable for visualizing surface morphology and determining molecular packing in thin films. dtu.dk Furthermore, spectroscopic methods like Fourier-transform photocurrent spectroscopy can provide deep insights into the electronic properties and defect states within thin-film devices, which is critical for applications in solar cells and electronics. polympart.ir
Predictive Modeling for Rational Design of Novel Dithiophene-based Materials
Computational chemistry and predictive modeling are powerful tools for accelerating materials discovery while reducing experimental costs. By using theoretical calculations, researchers can screen potential this compound derivatives and predict their properties before synthesis. Density Functional Theory (DFT) calculations, for example, can be used to determine molecular properties like HOMO-LUMO energy levels, chemical reactivity, and electronic stability, which are critical for applications in organic electronics. nih.govnih.gov
This in silico approach enables the rational design of materials with tailored characteristics. For instance, computational screening can identify this compound derivatives with optimal energy-level alignment for use as host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) or as dyes in Dye-Sensitized Solar Cells (DSSCs). researchgate.netosti.gov Molecular docking simulations can predict binding interactions, guiding the design of derivatives for biological applications. nih.govnih.gov This synergy between theoretical prediction and experimental validation will be key to unlocking the full potential of this compound as a molecular building block.
Expanding the Scope of Applications in Emerging Technologies
The unique combination of a hydroxyl functional group and a π-conjugated dithiophene system makes this compound an attractive building block for materials in various emerging technologies. The thiophene core is a well-established component in organic semiconductors, finding use in organic electronics due to its excellent charge transport properties and environmental stability. uh.eduresearchgate.net
Future research could explore the incorporation of this compound into:
Organic Electronics: As a monomer for synthesizing conjugated polymers for Organic Field-Effect Transistors (OFETs) or as a building block for non-fullerene acceptors in Organic Photovoltaics (OPVs). The hydroxyl group allows for easy modification and tuning of solubility and electronic properties.
Perovskite Solar Cells (PSCs): The hydroxyl group can anchor the molecule to surfaces, making its derivatives potential candidates for interfacial layers that passivate defects and improve energy-level alignment, thereby boosting device efficiency and stability. bioengineer.org
The versatility of this compound provides a rich platform for innovation across multiple high-technology sectors, pending further investigation into its material properties and device performance.
Q & A
Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield variations often stem from differences in solvent purity, reaction time, or catalyst loading. Reproduce protocols from multiple sources while controlling variables (e.g., inert atmosphere, reagent ratios). Statistical tools like Design of Experiments (DoE) can optimize parameters (e.g., methanol content, pH) to identify critical factors .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply when reporting structural data for novel this compound analogs?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in public repositories (e.g., Cambridge Structural Database). Disclose synthetic protocols in detail, including failed attempts, to aid reproducibility. Cite prior work on related methanols (e.g., [(o-chlorophenyl)diphenylmethanol]) to contextualize safety and handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
